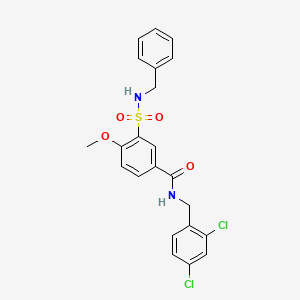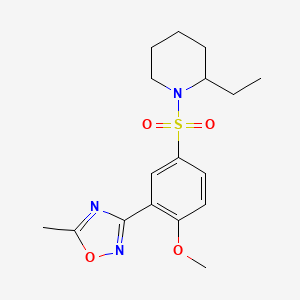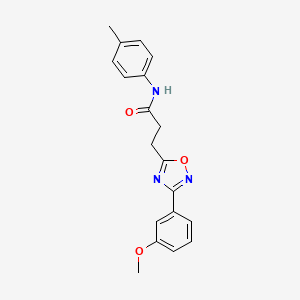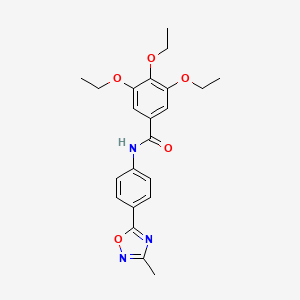
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBES belongs to the class of sulfonamide compounds, which have been widely studied for their pharmacological properties.
Mécanisme D'action
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. These enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase activity, this compound can disrupt these physiological processes, leading to the inhibition of cancer cell growth and the aggregation of beta-amyloid protein.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting the activity of carbonic anhydrase enzymes. This compound has also been shown to inhibit the aggregation of beta-amyloid protein, which is implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields of research. This compound has been studied for its potential use in cancer treatment, Alzheimer's disease, and inflammation. Another advantage of using this compound in lab experiments is its specificity for carbonic anhydrase enzymes. This compound can selectively inhibit the activity of carbonic anhydrase enzymes without affecting other enzymes.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in cancer cells, but it can also induce cytotoxicity in healthy cells. Another limitation of using this compound in lab experiments is its potential off-target effects. This compound can inhibit the activity of other enzymes, which can lead to unintended effects.
Orientations Futures
There are several future directions for the study of N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the study of the potential side effects of this compound in vivo is an essential area of future research. Finally, the development of this compound as a therapeutic agent for cancer treatment, Alzheimer's disease, and inflammation is a promising area of future research.
Conclusion
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized using a multi-step reaction process, and it exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. This compound has been studied for its potential use in cancer treatment, Alzheimer's disease, and inflammation. While this compound has several advantages for lab experiments, it also has limitations, including potential toxicity and off-target effects. There are several future directions for the study of this compound, including the development of this compound derivatives with improved pharmacological properties and the study of its potential side effects in vivo.
Méthodes De Synthèse
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with N-butyl-3-aminobenzoic acid to form N-butyl-3-(4-methoxybenzoyl)benzamide. Finally, N-butyl-3-(4-methoxybenzoyl)benzamide is reacted with diethyl sulfite to form this compound.
Applications De Recherche Scientifique
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the significant areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-30-20-10-8-16(22(27)25-14-17-7-9-18(23)12-19(17)24)11-21(20)31(28,29)26-13-15-5-3-2-4-6-15/h2-12,26H,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTGHXFEMUZNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)



![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)



![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)




